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Compound of Interest

Compound Name: tert-Butylchlorodiphenylsilane

Cat. No.: B1147699 Get Quote

CAS Number: 58479-61-1

This technical guide provides a comprehensive overview of tert-Butyldiphenylsilyl chloride

(TBDPSCl), a widely used silylating agent in organic synthesis. It is intended for researchers,

scientists, and drug development professionals, offering detailed information on its properties,

applications, and experimental protocols.

Core Concepts and Properties
TBDPSCl is an organosilicon compound valued for its role as a protecting group, primarily for

hydroxyl and amino functionalities.[1] Its chemical structure, featuring a bulky tert-butyl group

and two phenyl rings attached to the silicon atom, confers significant steric hindrance.[1] This

steric bulk is the basis for its remarkable stability, particularly under acidic conditions, making it

a preferred choice in complex multi-step syntheses.[1][2]

The Si-Cl bond in TBDPSCl is polarized, rendering the silicon atom electrophilic and

susceptible to nucleophilic attack by alcohols or amines, leading to the formation of stable tert-

butyldiphenylsilyl (TBDPS) ethers or amines, respectively.[1]

Physical and Chemical Properties
A summary of the key physical and chemical properties of TBDPSCl is presented in the table

below.
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Property Value

CAS Number 58479-61-1

Molecular Formula C₁₆H₁₉ClSi

Molecular Weight 274.86 g/mol

Appearance Colorless to light yellow or slightly brown liquid

Boiling Point 90 °C @ 0.01 mmHg[3]

Density 1.057 g/mL at 25 °C

Refractive Index (n20/D) 1.568

Solubility Miscible with most organic solvents

Sensitivity Moisture sensitive

Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for TBDPSCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.74 - 7.62 m 4H

Aromatic (ortho-

protons of phenyl

groups)

7.48 - 7.32 m 6H

Aromatic (meta- and

para-protons of phenyl

groups)

1.08 s 9H tert-Butyl protons

¹³C NMR (CDCl₃)
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Chemical Shift (δ) ppm Assignment

137 Aromatic (ipso-carbon)

133 Aromatic (CH)

129 Aromatic (CH)

126 Aromatic (CH)

27 tert-Butyl (CH₃)

18 tert-Butyl (quaternary C)

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Spectroscopic Technique Key Peaks/Fragments

IR (liquid film)
Characteristic peaks for Si-Cl, C-H (aromatic

and aliphatic), and C=C (aromatic) bonds.

Mass Spectrum (EI)
Key fragments include [M-57] (loss of tert-butyl

group) and m/z 199 (Ph₂SiOH⁺).[4]

Experimental Protocols
This section provides detailed methodologies for the protection of alcohols and amines using

TBDPSCl, as well as the subsequent deprotection.

Protection of Alcohols (Silylation)
The TBDPS group is particularly useful for the selective protection of primary alcohols due to its

steric bulk.[5] However, secondary alcohols can also be protected, often requiring more forcing

conditions.
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Preparation

Reaction

Work-up & Purification

Dissolve primary alcohol in anhydrous DMF

Add Imidazole

Add TBDPSCl at room temperature

Stir and monitor by TLC

Quench with methanol

Solvent removal and extraction

Wash with aq. HCl, NaHCO₃, and brine

Dry, concentrate, and purify by chromatography

Click to download full resolution via product page

Caption: Workflow for the TBDPS protection of a primary alcohol.
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Detailed Protocol for Primary Alcohol Protection[6]

Preparation: Dissolve the primary alcohol (1.0 equiv.) in anhydrous dimethylformamide

(DMF) (5-10 mL per mmol of alcohol) under an inert atmosphere (e.g., Argon).[6]

Reagent Addition: Add imidazole (2.2-3.0 equiv.) to the solution and stir until it dissolves.

Then, add TBDPSCl (1.1-1.5 equiv.) to the reaction mixture at room temperature.[6]

Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer

chromatography (TLC). The reaction is typically complete within 2-12 hours, depending on

the substrate.[6]

Work-up: Upon completion, quench the reaction by adding a few milliliters of methanol.[6]

Purification: Dilute the mixture with ethyl acetate and wash sequentially with 1.0 M aq. HCl,

water, saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash

column chromatography on silica gel to yield the TBDPS-protected alcohol.[6]

Typical Reaction Conditions and Yields for Alcohol Protection[7]

Substrate
Type

Base Solvent
Temperatur
e

Time Yield

Primary

Alcohol
Imidazole DMF Room Temp. 1 - 8 h 90 - 95%

Primary

Alcohol
Imidazole THF Room Temp. 18 - 52 h 82 - 92%

Primary

Alcohol
DMAP CH₂Cl₂ Room Temp. 2 h 98%

Primary

Alcohol
DMAP, Et₃N CH₂Cl₂ 0 °C to RT 4 h 96%

Secondary

Alcohol
Imidazole DCM Room Temp. - Quantitative
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Protocol for Secondary Alcohol Protection

For less reactive secondary alcohols, a more reactive silylating agent can be generated in situ

using silver triflate.[8]

Preparation: Dissolve the secondary alcohol (1.0 equiv.) and imidazole (2.2 equiv.) in

anhydrous dichloromethane (DCM) under an inert atmosphere.

Reagent Addition: Add TBDPSCl (1.5 equiv.) followed by silver triflate (AgOTf) (1.2 equiv.).

Reaction: Stir the mixture at room temperature and monitor by TLC.

Work-up and Purification: Follow the general work-up and purification procedure described

for primary alcohols.

Protection of Amines
TBDPSCl can also be used to protect primary and secondary amines, forming TBDPS-amines.

Experimental Workflow: Protection of a Primary Amine
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Preparation

Reaction

Work-up & Purification

Dissolve primary amine in anhydrous solvent (e.g., CH₂Cl₂ or THF)

Add a non-nucleophilic base (e.g., Et₃N or Hunig's base)

Add TBDPSCl dropwise at 0 °C

Warm to room temperature and stir until completion (monitor by TLC)

Quench with saturated aq. NaHCO₃

Extract with an organic solvent

Wash with brine, dry, and concentrate

Purify by chromatography

Click to download full resolution via product page

Caption: Workflow for the TBDPS protection of a primary amine.
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Detailed Protocol for Primary Amine Protection

Preparation: Dissolve the primary amine (1.0 equiv.) in an anhydrous solvent such as

dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere. Add a non-

nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (Hunig's base)

(1.5 equiv.).

Reagent Addition: Cool the mixture to 0 °C and add TBDPSCl (1.1 equiv.) dropwise.

Reaction: Allow the reaction to warm to room temperature and stir until the starting material

is consumed, as monitored by TLC.

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate

(NaHCO₃).

Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic

layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and

concentrate under reduced pressure. Purify the crude product by column chromatography.

Deprotection of TBDPS Ethers and Amines
The TBDPS group is most commonly removed using a fluoride ion source, such as

tetrabutylammonium fluoride (TBAF).

Experimental Workflow: Deprotection of a TBDPS Ether
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Preparation

Reaction

Work-up & Purification

Dissolve TBDPS-protected compound in anhydrous THF

Add TBAF solution at 0 °C or room temperature

Stir and monitor by TLC

Quench with saturated aq. NaHCO₃

Extract with an organic solvent

Wash with brine, dry, and concentrate

Purify by chromatography

Click to download full resolution via product page

Caption: Workflow for the deprotection of a TBDPS ether.

Detailed Protocol for Deprotection[9]
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Preparation: Dissolve the TBDPS-protected compound (1.0 equiv.) in anhydrous

tetrahydrofuran (THF) (approximately 0.1 M concentration).[9]

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 1.0 M solution of

TBAF in THF (1.1-1.5 equiv.) to the stirred solution.[9]

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature.

Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4

hours).[9]

Work-up: Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine

the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and

concentrate under reduced pressure. Purify the crude product by column chromatography.

Typical Deprotection Conditions and Yields[7]

Reagent Solvent Temperature Time Yield

n-Bu₄N⁺F⁻

(TBAF)
THF Room Temp. 15 min - 7 h 80 - 97%

HF H₂O, MeCN Room Temp. 60 min 95%

TASF CH₂Cl₂ 0 °C to RT 60 min 95%

Stability and Selectivity
The TBDPS group is renowned for its high stability under acidic conditions, being significantly

more stable than other common silyl ethers like TMS, TES, and TBS.[2] For instance, it is

stable to 80% acetic acid and 50% trifluoroacetic acid (TFA).[1]

Relative Stability of Common Silyl Ethers in Acid[2]
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Protecting Group Relative Stability in Acid

Trimethylsilyl (TMS) 1

Triethylsilyl (TES) 64

tert-Butyldimethylsilyl (TBDMS/TBS) 20,000

Triisopropylsilyl (TIPS) 700,000

tert-Butyldiphenylsilyl (TBDPS) 5,000,000

This high stability allows for the selective deprotection of other, more labile protecting groups in

the presence of a TBDPS ether, a crucial strategy in complex syntheses.

Due to its steric bulk, TBDPSCl exhibits a high degree of selectivity for the protection of less

sterically hindered primary alcohols over secondary and tertiary alcohols.[1][5] While

quantitative data from direct competitive experiments are not readily available in a single

source, the general observation is that primary alcohols react significantly faster and under

milder conditions than secondary alcohols.[1] Tertiary alcohols are generally unreactive towards

TBDPSCl under standard conditions.

Applications in Research and Development
The robust nature of the TBDPS protecting group makes it an invaluable tool in various areas

of organic synthesis, including:

Natural Product Synthesis: The stability of TBDPS ethers to a wide range of reaction

conditions is essential for the multi-step synthesis of complex natural products.

Carbohydrate Chemistry: TBDPSCl is frequently used for the selective protection of primary

hydroxyl groups in sugars, enabling regioselective modifications at other positions.[6]

Pharmaceutical Development: In the synthesis of active pharmaceutical ingredients (APIs),

the TBDPS group is employed to protect reactive functional groups in key intermediates,

ensuring high yields and purity of the final product.

Materials Science: TBDPSCl is also used in the synthesis of silicon-containing polymers and

materials, where the silyl moiety can enhance properties such as thermal stability.
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Safety and Handling
TBDPSCl is a moisture-sensitive and corrosive liquid. It should be handled in a well-ventilated

fume hood, and appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat, should be worn. It is incompatible with strong oxidizing agents and

reacts with water. Store in a tightly sealed container under an inert atmosphere in a cool, dry

place.

In conclusion, tert-Butyldiphenylsilyl chloride is a powerful and versatile reagent for the

protection of alcohols and amines. Its exceptional stability, particularly under acidic conditions,

and its selective reactivity make it an indispensable tool for chemists in academia and industry.

This guide provides the fundamental knowledge and practical protocols to effectively utilize

TBDPSCl in a variety of synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyldiphenylsilyl
Chloride (TBDPSCl)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1147699#tbdpscl-cas-number-58479-61-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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